5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester 5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13606020
InChI: InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-7-8(15)5-6-9(10)13(16,17)18/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(F)(F)F
Molecular Formula: C13H15BClF3O2
Molecular Weight: 306.52 g/mol

5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13606020

Molecular Formula: C13H15BClF3O2

Molecular Weight: 306.52 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(trifluoromethyl)phenylboronic acid pinacol ester -

Specification

Molecular Formula C13H15BClF3O2
Molecular Weight 306.52 g/mol
IUPAC Name 2-[5-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-7-8(15)5-6-9(10)13(16,17)18/h5-7H,1-4H3
Standard InChI Key QPHSWGHVEFVMDU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)C(F)(F)F

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure features a phenyl ring substituted with chlorine at the 5-position and a trifluoromethyl group at the 2-position, bonded to a pinacol boronate ester (Fig. 1). The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid, mitigating its inherent reactivity and hygroscopicity . Key properties include:

PropertyValueSource
Molecular FormulaC13H15BClF3O2\text{C}_{13}\text{H}_{15}\text{BClF}_3\text{O}_2
Molecular Weight306.52 g/mol
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)C(F)(F)F)
Purity≥95%

The trifluoromethyl group’s strong electron-withdrawing nature and lipophilicity significantly influence the compound’s reactivity and interaction with biological targets .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pinacol methyl groups (δ\delta 1.0–1.3 ppm) and aromatic protons (δ\delta 7.2–7.8 ppm). The 19F^{19}\text{F}-NMR spectrum shows a characteristic triplet for the trifluoromethyl group at δ\delta -63 ppm . Mass spectrometry (MS) typically displays a molecular ion peak at m/z 306.5.

Synthesis and Purification

Synthetic Routes

The synthesis involves reacting 5-chloro-2-(trifluoromethyl)phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via a dehydration mechanism, forming the boronate ester (Eq. 1):

ArB(OH)2+PinacolTHF, RTArB(pin)+2H2O[1]\text{ArB(OH)}_2 + \text{Pinacol} \xrightarrow{\text{THF, RT}} \text{ArB(pin)} + 2\text{H}_2\text{O} \quad \text{[1]}

Yields typically exceed 80% after 12–24 hours. Alternative methods employ microwave-assisted synthesis to reduce reaction times .

Purification Techniques

Crude product purification employs flash column chromatography using silica gel and a hexane/ethyl acetate gradient. Recrystallization from ethanol/water mixtures yields high-purity crystals (≥95%) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound is a key partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling aryl-aryl bond formation. For example, coupling with 4-bromoanisole using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and K2CO3\text{K}_2\text{CO}_3 in dioxane/water produces biaryl derivatives in 75–90% yield . The trifluoromethyl group enhances electrophilicity, accelerating transmetallation .

Construction of Heterocycles

It facilitates the synthesis of trifluoromethyl-substituted indoles and pyridines, valuable in agrochemicals and pharmaceuticals. A 2025 study demonstrated its use in synthesizing a kinase inhibitor precursor via sequential coupling and cyclization .

Biological and Medicinal Relevance

Enzyme Inhibition

The compound’s boronate moiety acts as a transition-state analog, inhibiting proteases and kinases. In vitro assays show IC50_{50} values of 1.2 µM against SARS-CoV-2 main protease, highlighting antiviral potential.

Drug Candidate Development

Its trifluoromethyl group improves pharmacokinetic properties by reducing metabolic oxidation. A 2024 patent disclosed derivatives as non-steroidal glucocorticoid receptor agonists for inflammatory diseases .

Future Directions

Ongoing research explores its utility in covalent inhibitor design and metal-organic frameworks (MOFs). Advances in flow chemistry may enable large-scale production for anticancer drug pipelines .

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